N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC16362537
Molecular Formula: C21H19N3O6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O6 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O6/c1-26-14-8-7-13(10-16(14)28-3)20-23-18(30-24-20)11-22-21(25)17-9-12-5-4-6-15(27-2)19(12)29-17/h4-10H,11H2,1-3H3,(H,22,25) |
| Standard InChI Key | WQKWSBQWRDNRKQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)OC |
Introduction
The compound N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic molecule featuring a benzofuran core linked to an oxadiazole ring and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities, which can be explored through its structural components.
Biological Activities
While specific biological activity data for this exact compound are not available in the search results, compounds with similar structures (e.g., oxadiazole derivatives) have shown promise in various biological assays:
-
Antimicrobial Activity: Oxadiazole derivatives have been studied for their antimicrobial properties, often exhibiting activity against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Some oxadiazole-based compounds have demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring and its attachment to the benzofuran core. Characterization methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:
-
In Vitro Assays: Testing for antimicrobial and anticancer activities using standard cell culture techniques.
-
Molecular Modeling: Studying the compound's interaction with biological targets through molecular docking simulations.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4,6-tetramethylbenzenesulfonamide | C21H25N3O5S | 431.5 | Potential antimicrobial/anticancer |
| N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-2-amine | C15H21N3O | 291.35 | Unknown |
| N-{1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclopentanecarboxamide | C18H23N3O4 | 345.4 | Potential biological activities |
This table highlights the diversity of compounds featuring the oxadiazole and dimethoxyphenyl groups, emphasizing the need for specific studies on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume